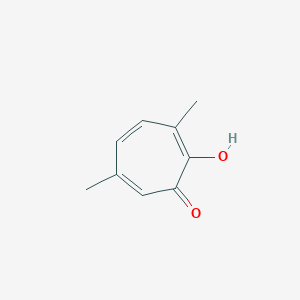
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4,7-dimethyl- is a derivative of tropolone, a non-benzenoid aromatic compound This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4,7-dimethyl- typically involves the hydroxylation and methylation of tropolone. One common method starts with 1,2-cycloheptadiene, which undergoes a series of reactions including bromination and dehydrobromination to form the cycloheptatriene ring. Subsequent hydroxylation and methylation steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a diketone, while reduction of the ketone group forms a diol.
Aplicaciones Científicas De Investigación
2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4,7-dimethyl- has several applications in scientific research:
Biology: Its derivatives are used in studying enzyme inhibition and interactions with biological macromolecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The conjugated double bonds contribute to its stability and reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tropolone: The parent compound with a similar structure but without the methyl groups.
2-Hydroxy-2,4,6-cycloheptatrien-1-one: Another derivative with a hydroxyl group but different substitution patterns.
Hinokitiol: A natural compound with a similar ring structure and hydroxyl group.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
650594-13-1 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2-hydroxy-3,6-dimethylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-7(2)9(11)8(10)5-6/h3-5H,1-2H3,(H,10,11) |
Clave InChI |
FUCLCGIYNRQERK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(C=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
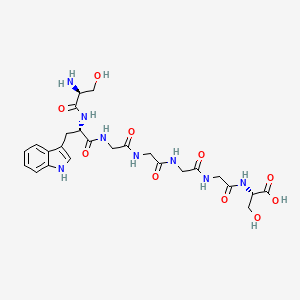

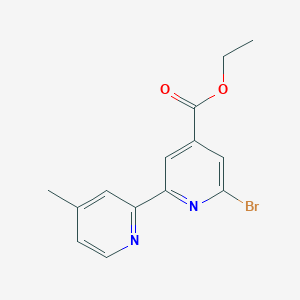
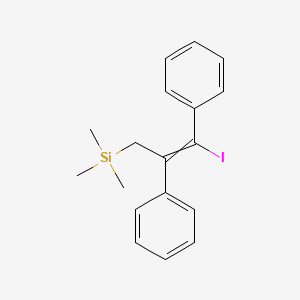
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)
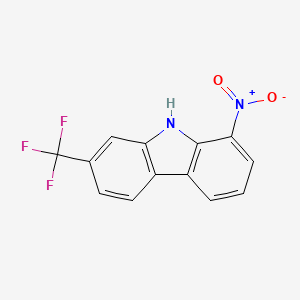
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
